molecular formula C10H9NO5 B8559314 6-Nitrochromane-2-carboxylic acid

6-Nitrochromane-2-carboxylic acid

Cat. No.: B8559314
M. Wt: 223.18 g/mol
InChI Key: ZFAWSUFYYPNQLP-UHFFFAOYSA-N
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Description

6-Nitrochromane-2-carboxylic acid: is an organic compound that belongs to the class of chroman derivatives It features a chroman ring system substituted with a nitro group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrochromane-2-carboxylic acid can be achieved through several methods. One common approach involves the nitration of chroman-2-carboxylic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the chroman ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitrochromane-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products Formed:

    Reduction: 6-Aminochroman-2-carboxylic acid.

    Substitution: Various substituted chroman-2-carboxylic acid derivatives.

    Esterification: Esters of this compound.

Scientific Research Applications

Medicinal Chemistry

6-Nitrochromane-2-carboxylic acid serves as a precursor in the synthesis of bioactive compounds. Its derivatives have shown potential in pharmaceutical applications, particularly as chiral building blocks.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that certain nitro-substituted chromanes can inhibit bacterial growth, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

Compounds derived from this compound have been investigated for their anti-inflammatory effects. In vitro studies revealed that these compounds can modulate inflammatory pathways, potentially leading to new treatments for conditions like arthritis and colitis .

Organic Synthesis

The compound is also utilized in organic synthesis due to its reactivity and ability to form various derivatives.

Synthesis of Chiral Compounds

This compound can be resolved into its enantiomers using enzymatic methods, which are more environmentally friendly compared to traditional chemical methods. This process is crucial for producing optically pure compounds used in pharmaceuticals .

Building Block for Complex Molecules

The compound acts as a versatile building block in the synthesis of complex organic molecules. Researchers have optimized synthetic routes to produce various chromone derivatives with high yields, enhancing its utility in drug discovery .

Case Studies

Several case studies highlight the practical applications of this compound in research.

Study Application Findings
Study on Antimicrobial ActivityAntibiotic DevelopmentDerivatives showed significant inhibition of bacterial growth, indicating potential for new antibiotics .
Enzymatic Resolution StudyChiral Compound ProductionAchieved high enantiomeric excess using immobilized enzymes, demonstrating efficiency over chemical methods .
Anti-inflammatory ResearchTreatment for ColitisCompounds derived from this compound reduced inflammatory markers in animal models .

Mechanism of Action

The mechanism of action of 6-Nitrochromane-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Uniqueness: 6-Nitrochromane-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

6-nitro-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C10H9NO5/c12-10(13)9-3-1-6-5-7(11(14)15)2-4-8(6)16-9/h2,4-5,9H,1,3H2,(H,12,13)

InChI Key

ZFAWSUFYYPNQLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1C(=O)O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

30 Parts of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid were added slowly, during a 30 minutes-period, to 79 parts of a solution of nitric acid 60% while cooling on an ice bath. The whole was stirred for 10 minutes at room temperature. The reaction mixture was poured onto ice water. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (90:10 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of ethanol and water (80:20 by volume), yielding 17 parts (45%) of 3,4-dihydro-6-nitro-2H-1-benzopyran-2-carboxylic acid; mp. 180° C. (intermediate 22).
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